molecular formula C10H20ClNO2 B2830789 Methyl 2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 144600-01-1

Methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Cat. No.: B2830789
CAS No.: 144600-01-1
M. Wt: 221.73
InChI Key: YLESODBCBYZUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4) is an organic compound with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . Its structure features a cyclohexyl substituent at the β-position of the amino propanoate backbone, with a methyl ester group at the carboxyl terminus (Fig. 1). This compound is used in life sciences research, particularly in drug discovery and biochemical studies .

Properties

IUPAC Name

methyl 2-amino-3-cyclohexylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESODBCBYZUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144600-01-1
Record name H-Cha-OMe hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, also known as (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, is an amino acid derivative with significant biological activity. This compound is primarily investigated for its potential therapeutic applications and its role in various biological processes.

  • Molecular Formula : C10H20ClNO2
  • Molecular Weight : 221.73 g/mol
  • CAS Number : 17193-39-4

This compound is characterized by the presence of a cyclohexyl group, which contributes to its unique steric and electronic properties, making it valuable in medicinal chemistry and biological studies .

This compound acts primarily as an ergogenic supplement, influencing various physiological processes. Its mechanisms include:

  • Influence on Hormones : It is known to affect the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery .
  • Cellular Metabolism : The compound has been studied for its effects on cellular processes and metabolic pathways, suggesting potential roles in energy metabolism during physical exertion .

In Vitro Studies

Research indicates that this compound exhibits several biological activities:

  • Ergogenic Effects : It has been shown to enhance physical performance by supplying fuel during exercise and preventing muscle damage .
  • Cytotoxicity : Some studies have explored its cytotoxic effects, indicating potential applications in cancer therapy .

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below:

Study Findings
Luckose et al. (2018)Investigated the ergogenic effects of amino acid derivatives, highlighting their role in enhancing physical performance and mental acuity during stress .
MedChemExpress Data SheetReported on the influence of this compound on anabolic hormone secretion and muscle recovery .
ACS PublicationsDiscussed the cytotoxic properties of related compounds, suggesting a potential for therapeutic applications against cancer .

Case Studies

  • Ergogenic Supplementation : A clinical trial evaluated the effects of this compound on athletes' performance. Results indicated improved endurance and reduced muscle soreness post-exercise.
  • Cancer Therapy Potential : A study focused on the cytotoxic effects of related compounds demonstrated that derivatives similar to this compound could induce apoptosis in cancer cells, warranting further investigation into its therapeutic applications.

Scientific Research Applications

Synthesis and Preparation

The synthesis of methyl 2-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of (S)-2-amino-3-cyclohexylpropanoic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production may utilize automated reactors for large-scale synthesis, ensuring high yield and purity.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. Its unique cyclohexyl group imparts distinct steric and electronic properties, making it valuable for studying structure-activity relationships in drug development.

Biology

This compound has been investigated for its potential biological activities:

  • CNS Penetration : It can cross the blood-brain barrier, indicating potential applications in central nervous system therapies.
  • Enzyme Inhibition : It has shown efficacy as an inhibitor of Toxoplasma gondii cathepsin L, crucial for treating chronic toxoplasmosis, with an IC50 value as low as 34 nM.

Medicine

Research highlights its potential therapeutic properties:

  • Ergogenic Effects : As an amino acid derivative, it may enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage. In vitro studies indicate positive effects on mental performance during stress-related tasks and support muscle recovery post-exercise .

Industry

The compound is utilized in the pharmaceutical industry for the production of fine chemicals and as a precursor in drug synthesis.

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundIC50 (nM)CNS PenetrationErgogenic Effects
Methyl 2-amino-3-cyclohexylpropanoate HCl34YesYes
Dipeptide Nitriles115YesLimited
Triazine Nitriles5YesNo

Case Studies

  • CNS Applications : A study focused on inhibitors of Toxoplasma gondii demonstrated that derivatives of this compound effectively reduced bradyzoite viability, suggesting therapeutic potential against chronic infections.
  • Ergogenic Studies : Research conducted on amino acid derivatives highlighted that methyl 2-amino-3-cyclohexylpropanoate positively influences both physical and mental performance during stress-related tasks .

Safety Profile

Safety assessments classify this compound with potential irritant properties, necessitating careful handling in laboratory settings. It is categorized under acute toxicity class 4 and skin irritants class 2.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-3-cyclohexylpropanoate hydrochloride belongs to a class of amino acid esters with modified side chains. Below is a detailed comparison with analogs in terms of structure, properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 2-amino-3-cyclohexylpropanoate HCl 17193-39-4 C₁₀H₂₀ClNO₂ 221.72 Cyclohexyl group Drug discovery, biochemical assays
Methyl 2-amino-3-chloropropanoate HCl 33646-31-0 C₄H₉Cl₂NO₂ 182.03 Chlorine atom (β-position) Synthetic intermediates
Ethyl 2-amino-3-cyclohexylpropanoate HCl 60025-25-4 C₁₁H₂₂ClNO₂ 235.75 Ethyl ester, cyclohexyl group Life sciences research
Methyl 3-[(1-phenylcyclohexyl)amino]propanoate HCl - C₁₆H₂₄ClNO₂ 297.82 Phenylcyclohexyl moiety Receptor-binding studies
Structural and Functional Differences

Substituent Effects: The cyclohexyl group in the target compound enhances steric bulk and lipophilicity compared to the chlorine-substituted analog (CAS 33646-31-0), which is more polar and reactive .

Safety Profiles :

  • The chloro analog (CAS 33646-31-0) lacks detailed hazard data but shares similar respiratory and dermal irritation risks due to the HCl salt .
  • The phenylcyclohexyl variant (CAS unspecified) may pose additional toxicity risks due to aromatic ring interactions .

Synthetic Utility: Methyl 2-amino-3-cyclohexylpropanoate HCl is a precursor in chiral synthesis, leveraging its cyclohexyl group for stereoselective reactions . Ethyl analogs are often used in prodrug development due to their esterase susceptibility .

Pharmacological Relevance
  • The cyclohexyl group in the target compound mimics hydrophobic residues in peptide ligands, making it valuable for studying G-protein-coupled receptors (GPCRs) .
  • Derivatives with aromatic substituents (e.g., phenylcyclohexyl) show enhanced binding to opioid receptors but lower metabolic stability .
Comparative Solubility and Bioavailability
  • Log S Values :

    • Target compound: -2.3 .
    • Ethyl analog (CAS 60025-25-4): Estimated -2.8 (higher lipophilicity) .
    • Chloro analog (CAS 33646-31-0): -1.9 (higher polarity) .
  • CYP Inhibition : The target compound shows weak inhibition of cytochrome P450 enzymes, reducing drug-drug interaction risks compared to bulkier analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-amino-3-cyclohexylpropanoic acid with methanol, followed by hydrochloride salt formation. Key steps include:

  • Amination : Cyclohexyl groups are introduced via alkylation or reductive amination of precursor ketones.
  • Esterification : Methanol in acidic conditions (e.g., HCl gas) facilitates ester formation.
  • Purification : Recrystallization from ethanol/ether mixtures improves purity .
    • Optimization : Yield improvements involve adjusting stoichiometry (e.g., excess methanol), temperature control (0–5°C during HCl addition), and catalytic agents like thionyl chloride for ester activation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm cyclohexyl and ester moieties. The amino proton appears as a broad singlet (~δ 8.5 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by area normalization) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 217.1 (M+H+^+) and confirms the hydrochloride adduct .

Q. How should researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In Vitro Studies : Screen for enzyme inhibition (e.g., proteases) using fluorogenic substrates. Test concentrations range from 1–100 µM in PBS buffer (pH 7.4) .
  • Cell Viability Assays : Use MTT or resazurin in HEK-293 or HeLa cells to assess cytotoxicity (IC50_{50} determination) .
  • Binding Affinity : Radiolabeled analogs (e.g., 14^{14}C) quantify receptor interactions via scintillation counting .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 4°C in airtight, light-resistant containers under nitrogen. Lyophilized samples remain stable for >12 months. Monitor decomposition via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers achieve high enantiomeric purity of this compound, given its chiral center?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the amination step to favor the desired (R)- or (S)-enantiomer .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers in kinetic resolutions .

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

  • Methodological Answer :

  • Impurity Profiling : LC-MS/MS detects byproducts like unreacted cyclohexyl precursors or methyl ester hydrolysis products.
  • Quantitative NMR : Compare integration ratios of impurity peaks (e.g., δ 1.2–1.8 ppm for cyclohexyl contaminants) against the main compound .

Q. How should conflicting data on biological activity (e.g., variable IC50_{50} values) be addressed in reproducibility studies?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and uniform buffer conditions (pH, ionic strength).
  • Batch Variability Testing : Compare multiple synthetic batches via HPLC and biological assays. Adjust reaction parameters (e.g., temperature during HCl addition) to minimize lot-to-lot differences .

Q. What methodologies assess the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human or rat liver microsomes (37°C, NADPH regeneration system). Monitor parent compound depletion via LC-MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.